

# Spectroscopic Profile of 6-Chlorohexanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Chlorohexanoic acid

Cat. No.: B1359904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **6-chlorohexanoic acid**, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

## Spectroscopic Data

The spectral data for **6-chlorohexanoic acid** is summarized below, providing key quantitative information for its structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

The <sup>1</sup>H NMR spectrum of **6-chlorohexanoic acid** in deuterated chloroform ( $CDCl_3$ ) exhibits distinct signals corresponding to the different proton environments in the molecule.

Assignment	Chemical Shift (ppm)
-COOH	~11.7
-CH <sub>2</sub> -Cl	3.54
-CH <sub>2</sub> -COOH	2.39
-CH <sub>2</sub> -CH <sub>2</sub> -COOH	1.80
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Cl	1.67
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COOH	1.51

#### <sup>13</sup>C NMR (Carbon-13 NMR):

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment	Chemical Shift (ppm)
C=O	~179
-CH <sub>2</sub> -Cl	~45
-CH <sub>2</sub> -COOH	~34
-CH <sub>2</sub> -CH <sub>2</sub> -COOH	~32
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Cl	~26
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COOH	~24

## Infrared (IR) Spectroscopy

The IR spectrum of **6-chlorohexanoic acid** reveals characteristic absorption bands for its functional groups. The data presented here is for a liquid film sample.

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	3300-2500	Strong, Broad
C-H stretch (Alkyl)	~2940	Medium
C=O stretch (Carboxylic Acid)	~1710	Strong
C-O stretch (Carboxylic Acid)	1320-1210	Strong
C-Cl stretch	800-600	Strong

## Mass Spectrometry (MS)

Mass spectrometry of **6-chlorohexanoic acid** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Possible Fragment
152	Low	[M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)
150	Moderate	[M] <sup>+</sup> ( <sup>35</sup> Cl isotope)
115	Moderate	[M - Cl] <sup>+</sup>
73	High	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
60	High	[C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectral data presented above.

## NMR Spectroscopy

Sample Preparation: A solution of **6-chlorohexanoic acid** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>)

containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

<sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a carbon frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are typically accumulated to obtain a high-quality spectrum due to the low natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **6-chlorohexanoic acid** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

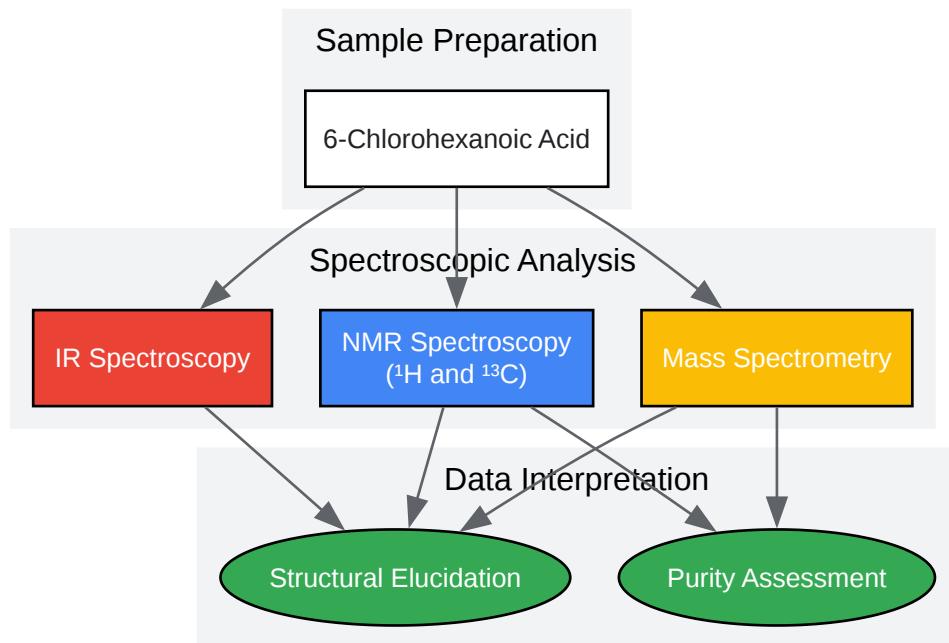
## Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like **6-chlorohexanoic acid**.

Data Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

# Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a small molecule like **6-chlorohexanoic acid** is depicted in the following diagram.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)